

A Spectroscopic Comparison of *tert*-Butyl (cyanomethyl)(methyl)carbamate and Its Analogues

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Compound of Interest

Compound Name: *tert*-Butyl (cyanomethyl)
(methyl)carbamate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of ***tert*-Butyl (cyanomethyl)(methyl)carbamate** and its structurally related analogues. The objective is to offer a comprehensive reference for the identification, characterization, and quality control of these compounds, which are pivotal in synthetic organic chemistry and drug discovery. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is supported by detailed experimental protocols to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for ***tert*-Butyl (cyanomethyl)(methyl)carbamate** and its selected analogues: *tert*-Butyl (cyanomethyl)carbamate, *tert*-Butyl carbamate, and N-Boc-glycine. These analogues were chosen to illustrate the spectroscopic influence of the N-methyl and cyanomethyl groups.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

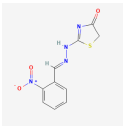
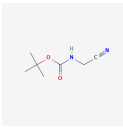
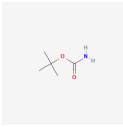
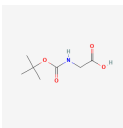
Compound Name	Structure	δ (ppm) - C(CH ₃) ₃	δ (ppm) - N-CH ₃	δ (ppm) - N-CH ₂ -CN	δ (ppm) - NH	Other Signals (ppm)	Solvent
tert-Butyl (cyanomethyl) (methyl)carbamate		1.49 (s, 9H)	2.95 (s, 3H)	4.25 (s, 2H)	-	-	CDCl ₃
tert-Butyl (cyanomethyl)carbamate[1]		1.47 (s, 9H)[1]	-	4.19 (d, 2H)	5.2 (br s, 1H)	-	CDCl ₃
tert-Butyl carbamate[2][3][4][5]		1.46 (s, 9H)	-	-	4.7 (br s, 2H)	-	CDCl ₃
N-Boc-glycine[6][7]		1.45 (s, 9H)	-	-	5.0 (br s, 1H)	3.96 (d, 2H, N-CH ₂ -COOH), 9.8 (br s, 1H, COOH)	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

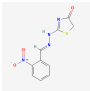
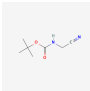
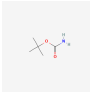
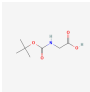
Compound Name	Structure	δ (ppm) - C(CH ₃) ₃	δ (ppm) - C(CH ₃) ₃	δ (ppm) - N-CH ₃	δ (ppm) - N-CH ₂ -CN	δ (ppm) - CN	δ (ppm) - C=O	Other Signals (ppm)	Solvent
tert-Butyl (cyano methyl) (methyl)carbamate		81.5	28.3	36.5	39.8	116.5	155.2	-	CDCl ₃
tert-Butyl (cyano methyl)carbamate ^[1]		81.2 ^[1]	28.3 ^[1]	-	28.9	116.8	155.4	-	CDCl ₃
tert-Butyl carbamate ^[3]		79.1	28.4	-	-	-	156.5	-	CDCl ₃
N-Boc-glycine ^[8]		80.1	28.4	-	-	-	156.0	42.4 (N-CH ₂ -COOH), 173.5 (COOH)	CDCl ₃

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm^{-1})

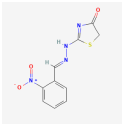
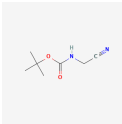
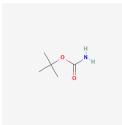
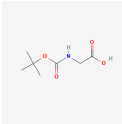
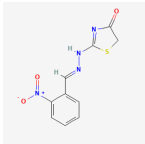
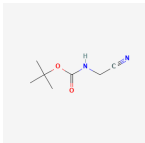
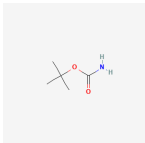
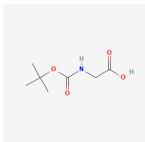
Compound Name	Structure	ν (cm^{-1}) C-H	ν (cm^{-1}) C \equiv N	ν (cm^{-1}) C=O	ν (cm^{-1}) N-H	ν (cm^{-1}) C-N	ν (cm^{-1}) C-O
tert-Butyl (cyanomethyl)carbamate		2980-2930	~2250	~1700	-	~1250	~1160
tert-Butyl (cyanomethyl)carbamate[1]		2980-2930[1]	~2255[1]	~1715[1]	~3350[1]	~1250[1]	~1170[1]
tert-Butyl carbamate[5]		2980-2930	-	~1725	~3400, ~3200	~1250	~1170
N-Boc-glycine[8]		2980-2930	-	~1710 (urethane), ~1740 (acid)	~3350	~1250	~1160

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound Name	Structure	Molecular Weight	[M+H] ⁺	[M+Na] ⁺	Key Fragment Ions (m/z)	Ionization Method
tert-Butyl (cyanomethyl)(methyl)carbamate		170.21	171.1	193.1	115 (M-C ₄ H ₉ O) ⁺ , 57 (C ₄ H ₉) ⁺	ESI
tert-Butyl (cyanomethyl)carbamate[1]		156.18[9]	157.1	179.1	101 (M-C ₄ H ₉) ⁺ , 57 (C ₄ H ₉) ⁺ [1]	ESI
tert-Butyl carbamate[2]		117.15[10]	118.1	140.1	102 (M-CH ₃) ⁺ , 57 (C ₄ H ₉) ⁺	ESI
N-Boc-glycine[8]		175.18	176.1	198.1	120 (M-C ₄ H ₉) ⁺ , 76 (M-Boc) ⁺ , 57 (C ₄ H ₉) ⁺ [8]	ESI

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific instrument parameters may vary and should be optimized for the particular instrument in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

- **^1H NMR Spectroscopy:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Process the data with an exponential window function and Fourier transform to obtain the spectrum.
- **^{13}C NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum on the same spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds, with proton decoupling. Process the data with an exponential window function and Fourier transform.

Infrared (IR) Spectroscopy

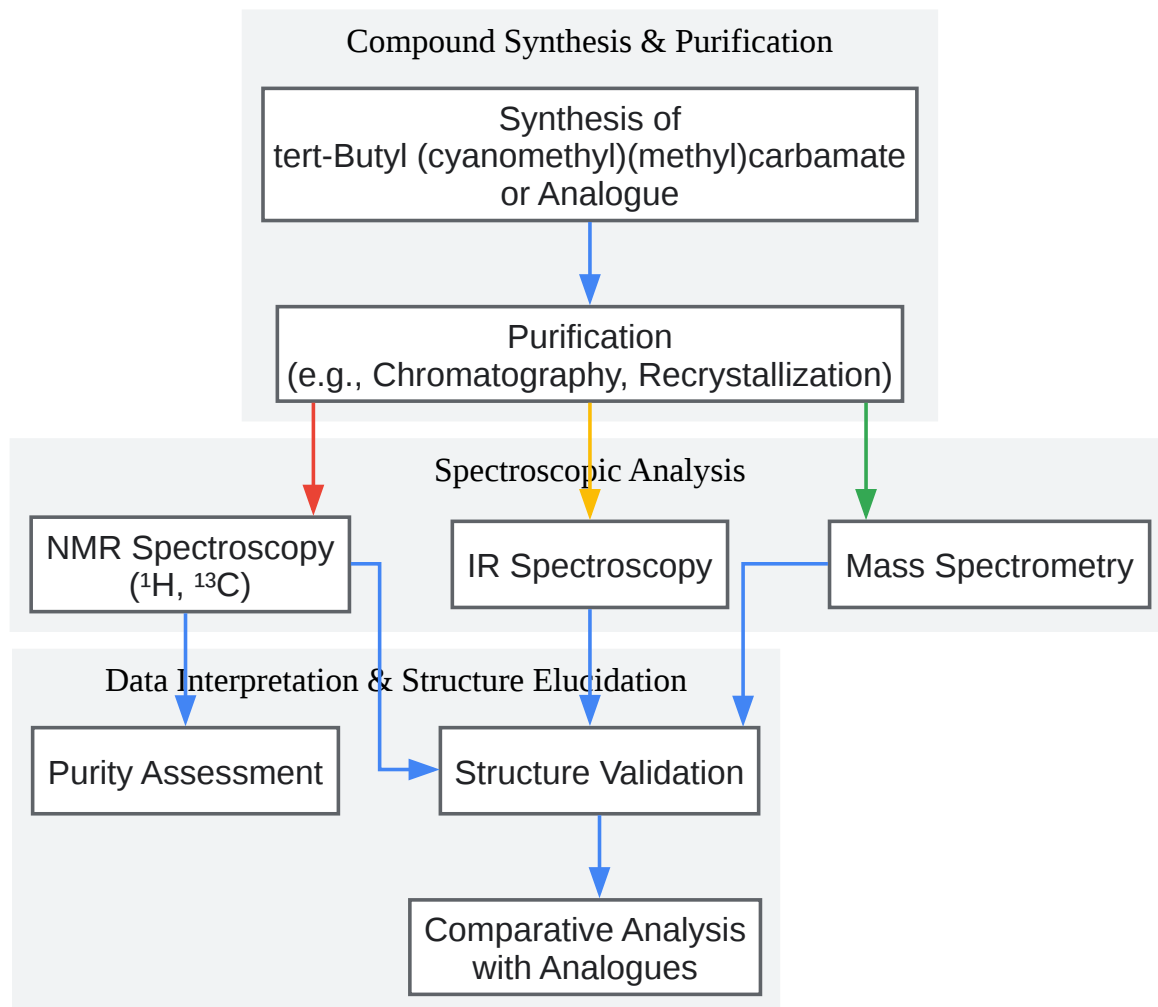
- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Place a small amount of the solid material directly onto the ATR crystal.
- **Data Acquisition:** Record the IR spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Data Acquisition:** Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump. Use Electrospray Ionization (ESI) in the positive ion mode. Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500. Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas flow should be optimized to maximize the signal of the protonated molecule $[\text{M}+\text{H}]^+$.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel organic compound, such as the carbamates discussed in this guide.



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Caption: Workflow for the spectroscopic characterization of carbamate analogues.

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